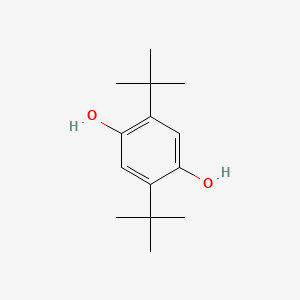

2,5-Di-tert-butylhydroquinone

Vue d'ensemble

Description

TBHQ, également connu sous le nom de tert-butylhydroquinone, est un dérivé de l'hydroquinone. Sa formule chimique est C10H14O2. TBHQ présente une substitution de groupe tert-butyle sur le noyau hydroquinone. Il se présente sous la forme d'une poudre beige et a diverses applications en raison de ses propriétés antioxydantes .

Méthodes De Préparation

Voies de synthèse:: TBHQ peut être synthétisé par les étapes suivantes :

Alkylation de l'hydroquinone : L'hydroquinone réagit avec le chlorure de tert-butyle ou le bromure de tert-butyle en présence d'une base (telle que l'hydroxyde de sodium) pour former du TBHQ.

Oxydation du 4-tert-butylcatéchol : Le 4-tert-butylcatéchol (TBC) subit une oxydation à l'aide d'un agent oxydant (par exemple, le peroxyde d'hydrogène) pour produire du TBHQ.

Production industrielle:: TBHQ est produit industriellement par la méthode d'oxydation, qui est plus efficace et évolutive.

Analyse Des Réactions Chimiques

TBHQ participe à diverses réactions :

Oxydation : TBHQ peut être oxydé pour former des dérivés de la quinone.

Substitution : Il peut subir des réactions de substitution aromatique électrophile.

Hydroxylation : TBHQ peut être hydroxylé dans des conditions spécifiques.

Les réactifs courants comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les acides de Lewis et les bases. Les principaux produits comprennent les dérivés de la quinone et les composés TBHQ substitués.

4. Applications de la recherche scientifique

TBHQ trouve des applications dans :

Conservation des aliments : En tant qu'antioxydant, il prolonge la durée de conservation des huiles végétales non saturées et des graisses animales comestibles.

Sondes moléculaires : TBHQ est utilisé dans les nanobeacons à base de FRET pour la détection des acides nucléiques.

Stabilisateur industriel : Il inhibe l'auto-polymérisation des peroxydes organiques.

Antioxydant du biodiesel : TBHQ améliore la stabilité du biodiesel.

5. Mécanisme d'action

L'effet antioxydant du TBHQ implique le piégeage des radicaux libres et la prévention de la peroxydation lipidique. Il protège les composants cellulaires des dommages oxydatifs. Les cibles moléculaires et les voies exactes font encore l'objet de recherches.

Applications De Recherche Scientifique

TBHQ finds applications in:

Food Preservation: As an antioxidant, it extends the shelf life of unsaturated vegetable oils and edible animal fats.

Molecular Beacons: TBHQ is used in FRET-based nanobeacons for nucleic acid detection.

Industrial Stabilizer: It inhibits autopolymerization of organic peroxides.

Biodiesel Antioxidant: TBHQ enhances biodiesel stability.

Mécanisme D'action

TBHQ’s antioxidant effect involves scavenging free radicals and preventing lipid peroxidation. It protects cellular components from oxidative damage. The exact molecular targets and pathways are still an area of ongoing research.

Comparaison Avec Des Composés Similaires

TBHQ est unique en raison de sa substitution tert-butyle. Des composés similaires comprennent l'hydroxyanisole butylé (BHA) et le 4-tert-butylcatéchol (TBC) .

Activité Biologique

2,5-Di-tert-butylhydroquinone (TBHQ) is a synthetic antioxidant widely used in food preservation and various industrial applications. Its biological activities extend beyond its antioxidant properties, including potential therapeutic effects in cellular processes. This article reviews the biological activity of TBHQ, focusing on its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₁₄H₂₂O₂

- Molecular Weight : 222.32 g/mol

- Synonyms : 2,5-di-tert-butylbenzene-1,4-diol

Antioxidant Activity

TBHQ acts primarily as an antioxidant by scavenging free radicals and preventing oxidative damage. It has been shown to protect cellular components from oxidative stress, thereby playing a crucial role in maintaining cellular integrity.

Calcium ATPase Inhibition

Research indicates that TBHQ is a reversible inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA), which is vital for calcium homeostasis in cardiac myocytes. A study demonstrated that TBHQ significantly reduced the rate of systolic calcium decay and the amplitude of calcium transients in rat ventricular myocytes, indicating its potential effects on cardiac function .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TBHQ's oxidation product, tert-butylbenzoquinone (TBBQ). TBBQ exhibited significant bactericidal activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. The mode of action involves disruption of bacterial membrane integrity without causing lysis .

Case Study 1: Cardiac Function

A study involving rat ventricular myocytes revealed that TBHQ at a concentration of 10 μM decreased the peak L-type calcium current by 23%, while also activating an outward potassium current at higher concentrations (100 μM). These findings suggest that while TBHQ inhibits SERCA activity, it may also affect other ion currents critical for cardiac function .

Case Study 2: Antibacterial Properties

In another investigation, TBBQ was shown to eradicate staphylococcal biofilms at concentrations as low as 8× MIC. The study concluded that TBBQ's rapid bactericidal effect and ability to maintain membrane integrity make it a promising candidate for further development as an antibacterial agent .

Research Findings Summary

Propriétés

IUPAC Name |

2,5-ditert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZODKRWQWUWGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041248 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-58-4 | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26XK13B61B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.